4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2,7,7-trimethyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2,7,7-trimethyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiophene ring, a quinoline core, and a carboxamide group. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2,7,7-trimethyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene ring, followed by the introduction of the ethylthio group. The quinoline core is then synthesized through a series of cyclization reactions. Finally, the carboxamide group is introduced through an amide formation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2,7,7-trimethyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols.
Substitution: The ethylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2,7,7-trimethyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-fibrotic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2,7,7-trimethyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Thiophenes: Compounds containing thiophene rings are structurally related and exhibit similar chemical reactivity.
Uniqueness
What sets 4-(5-Ethyl-2-(ethylthio)thiophen-3-yl)-2,7,7-trimethyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
CAS No. |
476482-74-3 |
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Molecular Formula |
C27H32N2O2S2 |
Molecular Weight |
480.7 g/mol |
IUPAC Name |
4-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-2,7,7-trimethyl-5-oxo-N-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C27H32N2O2S2/c1-6-18-13-19(26(33-18)32-7-2)23-22(25(31)29-17-11-9-8-10-12-17)16(3)28-20-14-27(4,5)15-21(30)24(20)23/h8-13,23,28H,6-7,14-15H2,1-5H3,(H,29,31) |
InChI Key |
UTMSPPGDJZVGCW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)SCC)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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